BenchChemオンラインストアへようこそ!

BI-2545

Autotaxin inhibition LPA signaling Enzyme kinetics

BI-2545 is a PF-8380 analog engineered for superior oral exposure, extended half-life, and profound LPA suppression (up to 90%) in vivo. Its clean hERG profile minimizes cardiovascular confounding, while its high human whole-blood potency (IC50=29 nM) ensures reliable target engagement in complex matrices. For rigorous target validation, the matched inactive analog BI-3017 is available as a negative control.

Molecular Formula C23H19F6N5O3
Molecular Weight 527.4 g/mol
Cat. No. B10786174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-2545
Molecular FormulaC23H19F6N5O3
Molecular Weight527.4 g/mol
Structural Identifiers
SMILESC1C2C(C2CNC(=O)C3=CC4=NNN=C4C=C3)CN1C(=O)OCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C23H19F6N5O3/c24-22(25,26)13-3-11(4-14(6-13)23(27,28)29)10-37-21(36)34-8-16-15(17(16)9-34)7-30-20(35)12-1-2-18-19(5-12)32-33-31-18/h1-6,15-17H,7-10H2,(H,30,35)(H,31,32,33)/t15?,16-,17+
InChIKeyZDOBSAPHUUUOHX-ALOPSCKCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BI-2545: A Potent, Orally Bioavailable Autotaxin Inhibitor for LPA Pathway Modulation


BI-2545 is a small-molecule autotaxin (ATX; ENPP2) inhibitor, developed as a PF-8380 analog, that acts as a chemical probe for investigating lysophosphatidic acid (LPA) signaling in fibrotic and inflammatory disease models [1][2]. The compound exhibits single-digit nanomolar inhibitory potency against human and rat ATX, significantly reduces LPA levels in vivo after oral administration, and is available through the Boehringer Ingelheim opnMe portal [1][3].

Why Generic ATX Inhibitors Cannot Substitute for BI-2545 in ATX-LPA Pathway Research


Autotaxin inhibitors exhibit substantial variability in target engagement, pharmacokinetic profiles, and safety liabilities that preclude interchangeable use in research [1]. BI-2545 demonstrates a specific optimization profile: while structurally related to PF-8380, it achieves superior whole-blood potency, markedly higher oral exposure, more robust in vivo LPA reduction, and a cleaner hERG safety profile [1]. Substituting with an alternative ATX inhibitor lacking these validated attributes risks inconsistent target inhibition and confounded experimental outcomes, particularly in long-term in vivo studies requiring sustained LPA suppression [1].

BI-2545 Quantitative Evidence Guide: Differentiated Performance vs. PF-8380 in ATX Inhibition and In Vivo Efficacy


Superior Enzymatic and Whole Blood ATX Inhibitory Potency Compared to PF-8380

BI-2545 demonstrates substantially higher ATX inhibitory potency than its structural analog PF-8380 across both enzymatic and physiologically relevant whole blood assays [1][2]. The improved potency translates to greater target engagement at lower concentrations.

Autotaxin inhibition LPA signaling Enzyme kinetics

Improved Oral Pharmacokinetic Profile vs. PF-8380 in Rat Model

Following oral administration at 10 mg/kg in rats, BI-2545 achieved significantly higher systemic exposure and a longer terminal half-life compared to PF-8380, indicating improved oral absorption and sustained target coverage [1].

Pharmacokinetics Oral bioavailability In vivo drug exposure

Substantially Greater In Vivo LPA Reduction vs. PF-8380

The improved pharmacokinetic profile of BI-2545 directly translates to markedly superior in vivo pharmacodynamic efficacy, achieving nearly complete suppression of plasma LPA species compared to only partial reduction by PF-8380 [1].

In vivo efficacy LPA reduction Biomarker modulation

Clean hERG Safety Profile vs. PF-8380

Unlike PF-8380, which exhibits moderate hERG channel inhibition, BI-2545 shows no meaningful hERG activity at therapeutically relevant concentrations, indicating a reduced potential for cardiac QT prolongation [1].

Cardiac safety hERG channel Off-target liability

Favorable Broad Off-Target Selectivity Profile at 10 μM

In a panel of 48 diverse enzymes, receptors, transporters, and ion channels, BI-2545 demonstrated significant cross-reactivity (>50% inhibition) at only 4 targets when tested at a high concentration of 10 μM [1]. This selectivity profile is acceptable for a high-quality chemical probe.

Selectivity profiling Off-target activity Chemical probe

Availability of an Inactive Structural Analog (BI-3017) as a Negative Control

A key advantage of BI-2545 as a chemical probe is the co-availability of BI-3017, a structurally related but inactive analog that serves as an optimal negative control for confirming ATX-specific effects [1][2].

Chemical probe Negative control Experimental validation

Optimal Research Applications for BI-2545 Based on Validated Evidence


In Vivo Studies Requiring Robust and Sustained LPA Suppression

BI-2545 is ideally suited for chronic in vivo models (e.g., fibrosis, cancer, inflammation) where consistent and near-complete suppression of LPA signaling is critical for evaluating therapeutic hypotheses. The compound's high oral exposure, extended half-life, and profound LPA reduction (up to 90%) in rats provide a reliable pharmacodynamic effect, while its clean hERG profile minimizes cardiovascular confounding factors [1].

High-Confidence Chemical Probe Experiments in the ATX-LPA Pathway

For mechanistic studies aiming to establish a definitive link between ATX inhibition and a biological phenotype, BI-2545 is the preferred tool. Its broad selectivity profile ensures observed effects are likely on-target, and the availability of the matched inactive analog BI-3017 provides a rigorous negative control to confirm specificity [1][2].

Translational Research Targeting Fibrotic Diseases

In preclinical research focused on idiopathic pulmonary fibrosis (IPF) and other fibrotic conditions, BI-2545 offers a validated tool to explore ATX as a therapeutic target. Its potent ATX inhibition and robust in vivo LPA lowering, demonstrated in the original discovery publication, provide a strong rationale for its use in disease-relevant models, such as bleomycin-induced lung fibrosis in rodents [1].

In Vitro Cellular Assays Requiring Potent ATX Inhibition in Complex Media

BI-2545's high potency in human whole blood (IC50 = 29 nM) indicates its efficacy in physiologically relevant matrices containing high protein binding and enzymatic activity. This makes it a superior choice for ex vivo or cell-based assays using serum-containing media, where less potent inhibitors like PF-8380 may fail to achieve sufficient target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI-2545

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.